Methyl vanillate glucoside
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Overview
Description
Methyl vanillate glucoside is a secondary metabolite that can be isolated from plants such as Lycium schweinfurthii . It is a compound formed by the esterification of methyl vanillate and glucose. The molecular formula of this compound is C15H20O9, and it has a molecular weight of 344.31 .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl vanillate glucoside can be synthesized through enzymatic glycosylation. A thermostable uridine diphosphate-dependent glycosyltransferase (PpGT1) from Paenibacillus polymyxa NJPI29 can catalyze the glycosylation of methyl vanillate . The reaction is carried out in a system with pH 8.0, at 45°C, using 12 mM UDP-Glc and 4 mM methyl vanillate . The yield of this compound in this system can reach 3.58 mM .
Industrial Production Methods: Industrial production of this compound can be achieved through biotransformation processes. The biotransformation of methyl vanillate is performed in a shaking flask at 180 rpm for 24 hours in a 50 mM phosphate buffer solution (pH 8.0). The reaction mixture contains methyl vanillate (1–6 mM), DMSO (2%, v/v), and UDP-Glc (4–20 mM) .
Chemical Reactions Analysis
Types of Reactions: Methyl vanillate glucoside primarily undergoes glycosylation reactions. Glycosylation is a structural modification that increases water solubility, enhances pharmacological activity, and improves the bioavailability of natural products .
Common Reagents and Conditions: The common reagents used in the glycosylation of methyl vanillate include UDP-Glc and glycosyltransferase enzymes such as PpGT1 . The reaction conditions typically involve a pH of 8.0 and a temperature of 45°C .
Major Products Formed: The major product formed from the glycosylation of methyl vanillate is methyl vanillate 4-O-β-D-glucoside .
Scientific Research Applications
Methyl vanillate glucoside has various scientific research applications due to its biological activities. It has been studied for its cytotoxic activities and can be isolated from plants like Lycium schweinfurthii . The compound’s glycosylation increases its water solubility and enhances its pharmacological activity, making it useful in the development of natural product-based drugs . Additionally, glycosylated compounds like this compound are valuable in the food, cosmetics, and pharmaceutical industries due to their improved bioavailability and stability .
Mechanism of Action
The mechanism of action of methyl vanillate glucoside involves its interaction with specific molecular targets and pathways. The glycosylation of methyl vanillate enhances its solubility and bioavailability, allowing it to exert its biological effects more effectively . The specific molecular targets and pathways involved in its action are still under investigation, but its enhanced pharmacological activity is attributed to the structural modification through glycosylation .
Comparison with Similar Compounds
Methyl vanillate glucoside can be compared with other glycosylated phenolic compounds such as vanillic acid glucoside, caffeic acid glucoside, and ferulic acid glucoside . These compounds share similar glycosylation processes and enhanced biological activities due to increased solubility and bioavailability . this compound is unique in its specific structure and the particular biological activities it exhibits .
Properties
Molecular Formula |
C15H20O9 |
---|---|
Molecular Weight |
344.31 g/mol |
IUPAC Name |
methyl 3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate |
InChI |
InChI=1S/C15H20O9/c1-21-9-5-7(14(20)22-2)3-4-8(9)23-15-13(19)12(18)11(17)10(6-16)24-15/h3-5,10-13,15-19H,6H2,1-2H3/t10-,11-,12+,13-,15-/m1/s1 |
InChI Key |
INSAQPSCUXYJAY-ZHZXCYKASA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)C(=O)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)OC)OC2C(C(C(C(O2)CO)O)O)O |
Origin of Product |
United States |
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